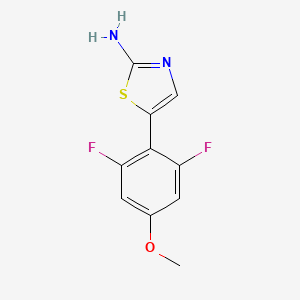

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the phenyl ring, which is further connected to the thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 2,6-difluoro-4-methoxyaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the thiazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the methoxy group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

Ritonavir: An antiretroviral drug that also contains a thiazole ring.

Abafungin: An antifungal drug with a thiazole core.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and other therapeutic properties based on diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of the difluoro and methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties across various studies. The following table summarizes relevant findings regarding the anticancer activity of related thiazole compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H522 (lung) | Not specified | Potentially inhibits DHFR |

| 2-Aminothiazole Derivative A | HT29 (colon) | 0.1 | Induces apoptosis |

| 2-Aminothiazole Derivative B | MCF7 (breast) | 0.06 | Anti-proliferative effects |

| 2-Aminothiazole Derivative C | SK-OV-3 (ovarian) | 0.1 | Cell cycle arrest |

The compound's mechanism of action may involve inhibition of dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis in rapidly dividing cancer cells . Moreover, studies have indicated that structural modifications, such as the introduction of lipophilic groups, can enhance anticancer activity .

Antioxidant Activity

In addition to its anticancer potential, thiazole derivatives often exhibit antioxidant properties. The antioxidant activity can be attributed to the ability to scavenge free radicals and protect cellular components from oxidative damage. For instance:

- Free Radical Scavenging : Thiazoles have been shown to effectively scavenge DPPH radicals and reduce oxidative stress in various models .

- Protective Effects : Some derivatives have demonstrated protective effects against radiation-induced damage in animal models, suggesting a potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against multiple cancer cell lines. The most active compounds showed IC50 values ranging from 0.06 µM to 0.1 µM against lung and colon cancer cells, indicating strong antiproliferative effects .

- Antioxidant Evaluation : Another research highlighted that certain thiazole compounds exhibited significant antioxidant activity through various assays, including DPPH and ABTS scavenging assays .

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the thiazole ring significantly influenced biological activity. For example, the presence of electron-donating groups like methoxy enhanced both antioxidant and anticancer activities .

Properties

Molecular Formula |

C10H8F2N2OS |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

5-(2,6-difluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H8F2N2OS/c1-15-5-2-6(11)9(7(12)3-5)8-4-14-10(13)16-8/h2-4H,1H3,(H2,13,14) |

InChI Key |

RMOLPSDBWCLQPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.